Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H7FN2O2 and a molecular weight of 194.16 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a complex organic compound Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to the construction of various imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines, the class of compounds to which it belongs, is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This suggests that the compound may interact with various biochemical pathways depending on its specific functional groups.
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents, indicating apoptosis induction capacity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of methyl trifluoropyruvate with 2-pyridylamines under mild conditions. The reaction is carried out in acetonitrile at room temperature, yielding the desired product with good efficiency . Another method involves the use of trimethyl phosphite as a reagent, which also affords the compound under similar conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Standard oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound .
Scientific Research Applications
Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically relevant molecules.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Fluoroimidazoles: These compounds share a similar fluorinated imidazole ring structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyridines: Other derivatives of this family also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of both a fluorine atom and a carboxylate group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the carboxylate group increases its solubility and reactivity .
Properties
IUPAC Name |
methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-8(10)12-5-3-2-4-6(12)11-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFMBPZXBGQIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=CC=CC2=N1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24811337 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.